Ethyl 3-amino-3,4-dimethylpentanoate

Overview

Description

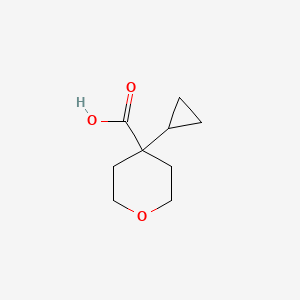

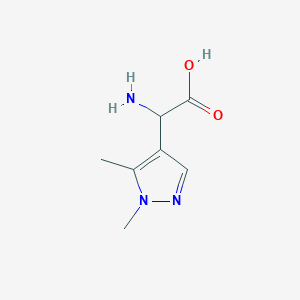

Ethyl 3-amino-3,4-dimethylpentanoate is a chemical compound with the molecular formula C9H19NO2 . It has a molecular weight of 173.26 . The compound is typically stored at 4°C and is available in liquid form .

Molecular Structure Analysis

The InChI code for Ethyl 3-amino-3,4-dimethylpentanoate is1S/C9H19NO2/c1-5-12-8(11)6-9(4,10)7(2)3/h7H,5-6,10H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

Ethyl 3-amino-3,4-dimethylpentanoate is a liquid at room temperature . It has a molecular weight of 173.26 . The compound is typically stored at 4°C .Scientific Research Applications

Polymorphism Characterization

Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a compound related to Ethyl 3-amino-3,4-dimethylpentanoate, exhibits polymorphism. This characteristic was scrutinized using spectroscopic and diffractometric techniques. Challenges in analytical and physical characterization arise due to the very similar spectra and diffraction patterns of the polymorphic forms. Solid-state nuclear magnetic resonance (SSNMR) and molecular spectroscopic methods like infrared, Raman, UV–visible, and fluorescence spectroscopy were employed for detailed characterization of the subtle structural differences between the two forms (Vogt et al., 2013).

Crystal Structure Analysis

Ethyl 5-amino-1-[(5′-methyl-1′- t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, another related compound, was synthesized and its crystal structure was determined using the X-ray diffraction method. The crystal belongs to the monoclinic space group P21/c. Preliminary bioassays of this compound indicated fungicidal and plant growth regulation activities, suggesting potential agricultural applications (李明 et al., 2005).

Dyeing Polyester Fibers

Compounds related to Ethyl 3-amino-3,4-dimethylpentanoate, like ethyl-2-amino-4-[(4-chlorophenyl)carbonyl]-5-methylthiophene-3-carboxylate, have been synthesized and used to create a series of new monoazo disperse dyes. These dyes exhibit very good levelness on polyester fabric and possess fastness properties, making them suitable for textile industry applications, although they have poor photostability (Iyun et al., 2015).

Antineoplastic Properties

Research into compounds like Ethyl 2-cyano-3,3-dimethyl-4-phenylbutanoate, which is closely related to Ethyl 3-amino-3,4-dimethylpentanoate, has highlighted its potential in synthesizing molecules with antineoplastic properties. Such compounds could play a significant role in the development of new cancer treatments (Markosyan et al., 2014).

Safety And Hazards

The safety information for Ethyl 3-amino-3,4-dimethylpentanoate indicates that it is a dangerous compound. It has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

ethyl 3-amino-3,4-dimethylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-5-12-8(11)6-9(4,10)7(2)3/h7H,5-6,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWFQHYGHRSJSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-3,4-dimethylpentanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-aminophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1379951.png)

![5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B1379956.png)

![2,9-Dioxa-6-azaspiro[4.5]decane](/img/structure/B1379959.png)